![molecular formula C18H18ClN3O3S B14956337 2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B14956337.png)
2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Acylation: The chlorinated indole is then acylated with an appropriate acylating agent to introduce the acetamide group.
Sulfonamide Formation: The final step involves the reaction of the acylated indole with a sulfonamide derivative to introduce the sulfamoylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(6-chloro-1H-indol-3-yl)acetamide: Another indole derivative with similar structural features.
Methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate: A related compound with a different functional group.
Uniqueness
2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfamoylphenyl group, in particular, may enhance its solubility and bioavailability compared to other indole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a hybrid molecule that integrates an indole structure with a sulfamoylphenyl group. This unique combination of functional groups positions it as a potential candidate for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research. The molecular formula for this compound is C16H18ClN3O3S, with a molecular weight of approximately 304.79 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Reagents : Common reagents include hydrogen peroxide and potassium permanganate for oxidation, while lithium aluminum hydride or sodium borohydride are used for reduction.
- Solvents : Methanol or ethanol are often utilized, with hydrochloric acid as a catalyst at elevated temperatures to ensure complete conversion.
Biological Activity
Research indicates that compounds similar to This compound exhibit significant biological activities. Notably, the indole and sulfamoyl functionalities contribute to its potential antimicrobial and anticancer properties.
Antimicrobial Properties
Studies have shown that the compound has notable activity against various bacterial strains. For example, related sulfonamide compounds are known to inhibit carbonic anhydrase, an enzyme linked to numerous physiological processes and diseases. The binding affinity and inhibitory effects on specific biological targets have been evaluated, indicating its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
Anticancer Properties
The compound's structural features suggest potential anticancer activity, particularly due to the presence of the indole moiety which is frequently associated with anticancer properties in medicinal chemistry. Research has indicated that indole derivatives can induce apoptosis in cancer cells through various pathways.
Case Studies
Several studies have focused on the biological activity of compounds structurally related to This compound :
- Study on Antibacterial Activity : A recent study highlighted that derivatives with similar structures exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a bactericidal effect with MIC values lower than those of traditional antibiotics like ciprofloxacin .
- Anticancer Screening : Another investigation assessed the cytotoxic effects of indole-based compounds on various cancer cell lines, revealing that certain derivatives could inhibit cell proliferation effectively, suggesting a promising avenue for further research into its anticancer properties.
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for synthesizing 2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide?
- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous indole-acetamide derivatives are often prepared by reacting activated indole intermediates (e.g., chloro-substituted indoles) with acetamide-bearing side chains under reflux conditions. A typical method involves using acetic anhydride as an acylating agent and purified via recrystallization from ethanol or other solvents . Optimization may include adjusting reaction time, temperature, and catalysts to improve yield.
Q. How is the structural identity of this compound validated in academic research?
- Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR confirm substituent positions and backbone structure. For example, indole protons typically resonate at δ 7.0–7.5 ppm, while sulfamoyl groups show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula by matching calculated and observed m/z values (e.g., [M+H]+ or [M+Na]+) .
- X-ray Crystallography: Resolves crystal packing and intermolecular interactions, such as hydrogen bonds between sulfamoyl groups and adjacent molecules .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Initial screens often focus on:
- Anticancer Activity: MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to determine IC50 values. Structural analogs with chloro and sulfamoyl groups have shown inhibitory effects on Bcl-2/Mcl-1 proteins, suggesting apoptosis induction .
- Enzyme Inhibition: Testing against kinases or proteases using fluorescence-based assays. The sulfamoyl group may enhance binding to enzyme active sites .
Advanced Research Questions
Q. How do substituents (e.g., 6-chloroindole, sulfamoylphenyl) influence its binding affinity and selectivity?
- Chloro Substituent: The 6-chloro group on the indole ring increases lipophilicity, potentially improving membrane permeability. In analogs, chloro substitution correlates with enhanced Bcl-2/Mcl-1 inhibition .
- Sulfamoylphenyl Group: Acts as a hydrogen bond donor/acceptor, critical for target engagement. Crystallographic data show sulfamoyl groups forming interactions with residues in protein binding pockets (e.g., sulfonamide-oxygen interactions with lysine or arginine) .
- SAR Strategy: Compare activity of derivatives with varying substituents (e.g., nitro, methoxy) to identify pharmacophoric elements .
Q. What crystallographic insights explain its conformational stability?
- X-ray studies of related acetamides reveal:
- Planar Indole-Core: The indole ring adopts a planar conformation, stabilized by π-π stacking in crystal lattices.
- Intermolecular Interactions: Sulfamoyl groups participate in hydrogen bonds (e.g., N–H···O) with adjacent molecules, influencing solubility and stability .
- Torsional Angles: Substituents like nitro groups may twist out of plane (e.g., O–N–C–C torsion angles ~160°), affecting packing efficiency .
Q. How can researchers address solubility and formulation challenges for in vivo studies?
- Solubility Enhancement:
- Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin inclusion complexes.
- Modify pH to exploit sulfamoyl’s ionization (pKa ~1.5–2.5 for sulfonamides) .
Q. How to resolve contradictions in biological activity data across studies?
- Data Triangulation:
- Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).
- Control for batch-to-batch purity variations via HPLC (>95% purity recommended) .
- Mechanistic Studies: Use siRNA knockdown or CRISPR to confirm target specificity if off-target effects are suspected .
Q. Methodological Notes
- Synthesis Optimization: Replace toxic solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate) without compromising yield .
- Advanced Characterization: Pair DFT calculations with experimental NMR data to predict electronic environments of substituents .
- Biological Replicates: Include ≥3 replicates in dose-response assays to account for variability in cell-based studies .
Properties
Molecular Formula |
C18H18ClN3O3S |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H18ClN3O3S/c19-15-4-3-14-8-10-22(17(14)11-15)12-18(23)21-9-7-13-1-5-16(6-2-13)26(20,24)25/h1-6,8,10-11H,7,9,12H2,(H,21,23)(H2,20,24,25) |
InChI Key |
RHAZXSQQERDOTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.